molecular formula C23H23N3O7 B11003109 methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate

methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate

Cat. No.: B11003109
M. Wt: 453.4 g/mol
InChI Key: DFVFAGUNYSCQMA-UHFFFAOYSA-N
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Description

methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate is a chemical compound with the CAS Number 1630851-05-6 . It belongs to the dihydroisoindolo[2,1-a]quinazolinone class of nitrogen-containing polycyclic aromatic compounds. This structural class is of significant interest in medicinal chemistry and drug discovery due to its association with promising bioactive properties . Related molecular architectures, such as isoindolo[2,1-a]quinolines, have been synthesized and evaluated for important biological applications, including as potential antitumoral agents . Some compounds in this family have demonstrated potent inhibitory activities against targets like Topoisomerase II and DNA gyrase, suggesting a potential mechanism of action involving interference with DNA replication and cell division in cancer cells . The presence of the glycinate moiety in this specific compound may influence its solubility and pharmacokinetic profile, making it a valuable intermediate for further chemical modification and biological evaluation. Researchers may find this compound useful as a building block in the synthesis of more complex molecules or as a reference standard in exploratory studies aimed at developing new oncological therapies. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H23N3O7

Molecular Weight

453.4 g/mol

IUPAC Name

methyl 2-[3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanoylamino]acetate

InChI

InChI=1S/C23H23N3O7/c1-31-16-9-8-14-19(20(16)33-3)23(30)26-15-7-5-4-6-13(15)22(29)25(21(14)26)11-10-17(27)24-12-18(28)32-2/h4-9,21H,10-12H2,1-3H3,(H,24,27)

InChI Key

DFVFAGUNYSCQMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCC(=O)OC)OC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Annulation

A prominent method involves palladium(II)-mediated C–H activation between substituted benzimidazoles and alkynes. For instance, Bao et al. demonstrated that 2-arylbenzimidazoles undergo oxidative coupling with internal alkynes in the presence of PdCl₂ and Cu(OAc)₂, yielding the isoindoloquinazoline scaffold with 32–75% efficiency. Critical parameters include:

Catalyst SystemTemperature (°C)Yield (%)
PdCl₂/Cu(OAc)₂11068–75
RhCp*Cl₂8045–93

This method prioritizes regioselectivity, as the palladium center coordinates to nitrogen atoms, directing bond formation at the C5 and C6 positions.

Acid-Mediated Cyclocondensation

Alternative protocols employ Brønsted acids to facilitate cyclocondensation. Takagi et al. achieved ring closure using triflic acid, which promotes intramolecular dehydration of N-alkylated intermediates at 50°C. While avoiding transition metals, this route requires stringent moisture control and yields 50–60% product.

Propanoyl-Glycine Methyl Ester Side Chain Preparation

The side chain introduces a glycine methyl ester via a three-carbon linker. Synthesis involves two parallel pathways:

Propanoic Acid Intermediate

3-{9,10-Dimethoxy-5,11-dioxo-isoindoloquinazolin-6-yl}propanoic acid (C₂₀H₁₈N₂O₆) serves as the key intermediate. Production entails:

  • Alkylation : Reacting the isoindoloquinazoline core with acrylic acid derivatives under basic conditions.

  • Purification : Crystallization from ethanol/water mixtures achieves >90% purity.

Scale (g)Cost (USD)Purity (%)
0.548291
52,90993

Glycine Methyl Ester Hydrochloride Synthesis

A continuous flow method optimizes glycine methyl ester production:

  • Reagents : Glycine, anhydrous methanol (1:10 molar ratio), HCl gas (20 m³/h).

  • Conditions : 55–60°C, 0.034 MPa vacuum to remove H₂O.

  • Yield : 89% with 180 rpm stirring and seed crystal induction.

This method reduces batch variability compared to traditional HCl-saturated methanol approaches.

Coupling Strategies for Final Assembly

Convergent synthesis links the core and side chain through amide bond formation.

Carbodiimide-Mediated Coupling

Activating the propanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enables efficient coupling:

Coupling ReagentSolventTime (h)Yield (%)
EDC/HOBtDMF1278
DCC/DMAPCH₂Cl₂2465

EDC/HOBt in dimethylformamide (DMF) at 0°C minimizes racemization, critical for preserving stereochemical integrity.

Mixed Anhydride Method

For acid-sensitive intermediates, isobutyl chloroformate generates mixed anhydrides in situ. This method achieves 72% yield but requires strict temperature control (-15°C).

Purification and Characterization

Final purification employs sequential techniques:

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • Crystallization : Methanol/ether recrystallization enhances purity to >98%.

  • Spectroscopic Validation :

    • ¹H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, OCH₃), 4.25 (d, J=5.6 Hz, 2H, CH₂CO).

    • HRMS : m/z 453.4 [M+H]⁺.

Process Optimization and Challenges

Catalyst Screening

Rhodium catalysts (e.g., RhCp*Cl₂) improve annulation yields but increase costs. Comparative studies show:

CatalystCost (USD/g)Yield Increase (%)
PdCl₂12Baseline
RhCp*Cl₂310+18

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate downstream removal. Substituting with THF/water biphasic systems reduces environmental impact without sacrificing yield .

Chemical Reactions Analysis

Methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. .

Scientific Research Applications

Methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its isoindoloquinazolinone scaffold and substituent configuration. Below is a comparative analysis with key analogues:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Differences Source
Methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate C24H25N3O7 467.5 Glycinate methyl ester substituent
3-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)propanamide C26H24N4O5 472.5 Pyridin-3-ylmethyl group replaces glycinate ester
Methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]-β-alaninate C24H25N3O7 467.5 β-alaninate ester replaces glycinate ester; identical molecular formula but distinct stereochemistry

Key Observations :

  • Substituent Flexibility : The glycinate ester in the target compound may enhance solubility compared to bulkier groups like pyridin-3-ylmethyl .
  • Bioisosteric Replacements : The substitution of glycinate with β-alaninate (a methylene group difference) illustrates bioisosteric strategies to modulate pharmacokinetic properties without altering molecular weight .
Physicochemical and Pharmacokinetic Comparison
Property Target Compound Pyridin-3-ylmethyl Analogue β-Alaninate Analogue
LogP (Predicted) ~2.1 ~2.8 ~2.3
Hydrogen Bond Acceptors 7 6 7
Rotatable Bonds 8 7 8

Notes:

  • The glycinate ester in the target compound likely reduces LogP compared to the pyridin-3-ylmethyl analogue, favoring aqueous solubility .
  • All analogues exhibit high rotatable bond counts, suggesting conformational flexibility that may impact target binding .

Research Findings and Limitations

  • Synthetic Routes: The synthesis of isoindoloquinazolinone derivatives often involves cyclocondensation of amino-substituted precursors with diketones or esters, as seen in related quinazoline syntheses .
  • Computational Predictions: Molecular docking studies hypothesize that the isoindoloquinazolinone core interacts with ATP-binding sites in kinases, but validation is absent .

Biological Activity

Methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a quinazolin derivative with notable substituents that contribute to its biological activity. The presence of methoxy groups and a dioxo moiety enhances its interaction with biological targets.

Molecular Formula: C₁₈H₁₈N₂O₄
Molecular Weight: 338.35 g/mol
IUPAC Name: this compound

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific kinases involved in cell signaling pathways. For instance, it selectively inhibits PI3Kα with an IC50 value of 1.8 nM and demonstrates significant selectivity over other isoforms (PI3Kβ/δ/γ) .
  • Antiviral Properties: Preliminary studies suggest that the compound exhibits antiviral activity against certain viruses by interfering with their replication processes .
  • Antitumor Activity: In vivo studies have demonstrated that the compound can suppress tumor growth significantly in mouse models. For example, it achieved tumor inhibition rates of up to 90.7% at higher doses .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the compound's efficacy:

Activity IC50 (nM)
PI3Kα (enzymatic)1.8
PI3Kα (cellular pAkt S473)12.1
Other PI3K isoforms>10000

These results indicate a strong selective inhibition of PI3Kα compared to other isoforms.

In Vivo Studies

In vivo evaluations using xenograft models have shown promising results:

Dose (mpk) Tumor Growth Inhibition (%)
1562.5
3086.0
4090.7

These findings suggest that the compound may be a viable candidate for further development in cancer therapeutics.

Case Studies

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of similar compounds found that modifications to the quinazolin structure enhanced activity against Hepatitis C virus (HCV). The presence of methoxy groups was crucial for maintaining potency .

Case Study 2: Antitumor Efficacy

In a preclinical trial involving BT-474 xenograft models, the compound was administered at various dosages. Results indicated a dose-dependent reduction in tumor size correlated with decreased Akt phosphorylation, highlighting the importance of the PI3K/Akt pathway in mediating its effects .

Q & A

Q. What are the key synthetic routes for methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate, and how can yield be optimized?

The synthesis typically involves multi-step reactions starting with isoindoloquinazoline precursors. Key steps include:

  • Amide coupling : Reacting the isoindoloquinazoline core with activated esters (e.g., NHS esters) under reflux in anhydrous solvents like DMF or THF .
  • Protecting group strategies : Methoxy and carbonyl groups require selective protection/deprotection to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or preparative HPLC is critical for isolating the final compound with >95% purity . Yield optimization relies on controlling reaction temperatures (e.g., 60–80°C for amide formation) and stoichiometric ratios of reagents (1:1.2 molar ratio of core to glycinate derivative) .

Q. How is structural confirmation performed for this compound?

A combination of spectroscopic and chromatographic methods is used:

  • NMR : 1H^1H and 13C^13C NMR identify methoxy groups (δ 3.8–4.0 ppm), amide protons (δ 6.5–7.5 ppm), and quinazoline carbonyls (δ 165–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 526.18) and fragments corresponding to the isoindoloquinazoline backbone .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) validate purity .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with IC50_{50} calculations via nonlinear regression .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR, MMP-9) to assess competitive/non-competitive inhibition .
  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated biological fluids to determine logP and bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of isoindoloquinazoline derivatives?

Discrepancies in activity (e.g., anti-cancer vs. no effect) may arise from:

  • Structural variability : Minor substitutions (e.g., methoxy vs. hydroxy groups) alter target binding; compare methyl N-[3-...]glycinate with analogs like N-(2-hydroxyphenyl)propanamide .
  • Assay conditions : Differences in cell culture media (e.g., serum concentration) or incubation times (24 vs. 48 hours) affect results. Standardize protocols using guidelines like OECD 423 .
  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .

Q. What methodologies are suitable for studying the compound’s environmental fate and ecotoxicological risks?

  • Degradation studies : Simulate hydrolysis (pH 2–12 buffers) and photolysis (UV-A/B exposure) to track half-life and byproducts via LC-MS .
  • Bioaccumulation : Use OECD 305 guidelines with aquatic models (e.g., Daphnia magna) to measure bioconcentration factors (BCF) .
  • Toxicity profiling : Acute/chronic exposure assays in soil microorganisms (e.g., Pseudomonas putida) to assess EC50_{50} and NOEC values .

Q. How can computational methods enhance mechanistic understanding of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like DNA topoisomerase II (PDB ID: 1ZXM) .
  • MD simulations : GROMACS or AMBER for 100-ns trajectories to analyze stability of ligand-protein complexes in physiological conditions .
  • QSAR modeling : Develop models using descriptors like topological polar surface area (TPSA) and LogP to predict ADMET properties .

Q. What strategies address challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Continuous-flow reactors improve reproducibility and reduce reaction times (e.g., 2 hours vs. 12 hours in batch) .
  • Green chemistry : Replace toxic solvents (DMF → Cyrene) and catalysts (Pd/C → enzyme-mediated couplings) to meet EPA guidelines .
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time .

Methodological Considerations Table

Research AspectKey MethodologiesCritical ParametersReference
SynthesisMulti-step amide coupling, Povarov reactionTemperature, solvent polarity, catalyst loading
Structural AnalysisNMR, HR-MS, X-ray crystallographyDeuterated solvents, collision energy (MS)
Biological ScreeningMTT, enzyme inhibition assaysCell line selection, incubation time
Environmental ImpactOECD 305/423 guidelines, LC-MSpH, UV intensity, model organisms

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